6-(2-Methylpropoxy)pyridin-3-amine
Description
6-(2-Methylpropoxy)pyridin-3-amine (CAS: see synonyms; molecular formula C₉H₁₄N₂O, molecular weight 166.22 g/mol) is a pyridine derivative featuring an isobutoxy (2-methylpropoxy) substituent at the 6-position and an amine group at the 3-position of the pyridine ring. This compound is also known by synonyms such as 3-Amino-6-isobutoxypyridine and 5-Amino-2-isobutoxypyridine . It serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive amine group and lipophilic isobutoxy chain, which may enhance membrane permeability in bioactive molecules. Commercial suppliers list it under identifiers such as ZINC19399016 and EN300-79664, with applications spanning medicinal chemistry and material science .
Properties
IUPAC Name |
6-(2-methylpropoxy)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(2)6-12-9-4-3-8(10)5-11-9/h3-5,7H,6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAQZVYOBYEUPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867131-50-8 | |
| Record name | 6-(2-methylpropoxy)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylpropoxy)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylpropoxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups at the amino position.
Scientific Research Applications
6-(2-Methylpropoxy)pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Methylpropoxy)pyridin-3-amine is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural analogs of 6-(2-Methylpropoxy)pyridin-3-amine include:
Notes:
- The isobutoxy group in this compound increases steric bulk and lipophilicity compared to smaller substituents like methyl or methoxy .
- Substitution patterns (e.g., 5-methyl in the analog from ) significantly alter electronic and steric properties, impacting reactivity and binding affinity .
Physicochemical Properties
- This compound: Limited direct data, but the isobutoxy group likely enhances lipid solubility compared to methoxy or methyl analogs.
- 6-Methylpyridin-3-amine : Crystallographic studies show a planar pyridine ring with the amine nitrogen deviating by 0.058 Å from the ring plane. Intermolecular N–H···N hydrogen bonding governs crystal packing .
- 6-Methoxy-5-methylpyridin-3-amine : Higher molecular weight (138.17 g/mol) and polarity due to the methoxy group may reduce volatility compared to the isobutoxy analog .
Key Research Findings
- Antimicrobial Potential: Metal complexes of pyridin-3-amine derivatives (e.g., Co(II) and Cu(II)) exhibit enhanced antimicrobial activity compared to free ligands, underscoring the role of substituents in modulating bioactivity .
- Structural Insights : Hydrogen bonding in 6-methylpyridin-3-amine stabilizes crystal lattices, a property critical for material science applications .
Biological Activity
6-(2-Methylpropoxy)pyridin-3-amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 166.22 g/mol
- CAS Number : 867131-50-8
The compound features a pyridine ring substituted at the 3-position with an amino group and at the 6-position with a 2-methylpropoxy group. This unique structure contributes to its biological activity, particularly in enzyme interactions and potential therapeutic effects.
Biological Activity Overview
Research has indicated that this compound exhibits significant antimicrobial and anti-inflammatory properties. While specific mechanisms of action are still being elucidated, preliminary studies suggest interactions with enzymes or receptors involved in inflammatory pathways and microbial resistance.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of this compound against various pathogens. For instance, it has been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the inhibition of key enzymes critical for bacterial survival.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound may stem from its ability to modulate specific signaling pathways. Research suggests that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in biological systems.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of similar pyridine derivatives, providing insights into the potential applications of this compound.
- Anticonvulsant Activity : Similar pyridine compounds have demonstrated anticonvulsant properties in animal models, suggesting that this compound could also exhibit such effects. In studies involving maximal electroshock (MES) and pentylenetetrazole-induced seizures, certain pyridine derivatives showed significant efficacy in reducing seizure activity .
- Enzyme Interaction Studies : Research indicates that compounds structurally similar to this compound can inhibit various enzymes by binding to their active sites or allosteric sites. This inhibition can disrupt critical biochemical pathways, leading to potential therapeutic effects against diseases related to enzyme dysregulation.
Data Table: Summary of Biological Activities
The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may bind to active sites on target enzymes, inhibiting their function.
- Receptor Modulation : It may interact with specific receptors involved in inflammatory responses, altering signaling cascades.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
